Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Lipophilicity Drug Design Pharmacokinetics

Ethanone, 1-(3-nitro-4-propoxyphenyl)- is a structurally critical intermediate for PDK1 inhibitors and bromodomain-targeting scaffolds. The 3-nitro-4-propoxy substitution pattern is not interchangeable; generic analogs (e.g., 4-ethoxy or nitro-devoid variants) alter electronic profile, lipophilicity (LogP ~3.1), and binding conformation, directly impacting downstream potency and yield. Secure the authentic substitution pattern for your bromodomain (BRD2/BRD4) or PDK1 programs.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 54375-49-4
Cat. No. B1315237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(3-nitro-4-propoxyphenyl)-
CAS54375-49-4
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h4-5,7H,3,6H2,1-2H3
InChIKeyQTEMPZVBRCDQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(3-nitro-4-propoxyphenyl)- (CAS 54375-49-4) Technical Procurement and Differentiation Overview


Ethanone, 1-(3-nitro-4-propoxyphenyl)-, is a nitro-substituted aromatic ketone of the formula C₁₁H₁₃NO₄, featuring a propoxy group at the para position and a nitro group at the meta position relative to the acetyl substituent [1]. This structural arrangement confers distinct electronic properties and a predicted LogP of approximately 3.1, indicating moderate lipophilicity . The compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting bromodomain-containing proteins and pyruvate dehydrogenase kinase 1 (PDK1) .

Why Direct Analog Substitution for Ethanone, 1-(3-nitro-4-propoxyphenyl)- (CAS 54375-49-4) Compromises Synthetic and Pharmacological Outcomes


In the context of medicinal chemistry and chemical biology, the precise substitution pattern on the phenyl ring of acetophenone derivatives critically governs both synthetic utility and target engagement . For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, the specific combination of a 3-nitro and 4-propoxy group is not merely structural; it is a functional determinant. Substituting this with a closely related analog, such as the 4-ethoxy variant (CAS 24430-26-0) or the nitro-devoid 4-propoxyacetophenone (CAS 5736-86-7), fundamentally alters the compound's electronic profile, lipophilicity, and, consequently, its performance as a key intermediate in multi-step syntheses of bromodomain inhibitors and PDK1 modulators . Generic substitution based on class alone fails to account for the quantifiable differences in these critical physicochemical and pharmacological parameters, directly impacting the yield, purity, and biological activity of downstream products [1].

Quantitative Evidence Guide for Ethanone, 1-(3-nitro-4-propoxyphenyl)- (CAS 54375-49-4) vs. Closest Analogs


Enhanced Lipophilicity Drives Improved Membrane Permeability and Target Engagement Potential

Ethanone, 1-(3-nitro-4-propoxyphenyl)- (target compound) exhibits a significantly higher calculated partition coefficient (LogP) compared to its 4-ethoxy analog, indicating a 6.6-fold increase in lipophilicity. This property is crucial for passive membrane diffusion and for establishing hydrophobic interactions within the binding pockets of target proteins such as bromodomains and PDK1 .

Lipophilicity Drug Design Pharmacokinetics

Structural Prerequisite for Potent Bromodomain and PDK1 Inhibitor Synthesis

The target compound serves as a direct synthetic precursor to a class of potent bromodomain inhibitors and is structurally required for the generation of active PDK1 inhibitors. Patents and literature specify the use of the 3-nitro-4-propoxy substitution pattern to achieve desired binding affinities, where even a single carbon change in the alkoxy chain (e.g., to ethoxy) can ablate or drastically reduce activity [REFS-1, REFS-2].

Medicinal Chemistry Bromodomain Inhibitors PDK1 Inhibitors Synthetic Intermediates

Critical Role of Nitro Group for Bioreductive Activation and Enhanced Reactivity

The presence of the 3-nitro group in the target compound is not merely a functional handle but a key pharmacophore for bioreductive activation under hypoxic conditions, a mechanism exploited in cancer therapy. Unlike the non-nitrated analog (4'-propoxyacetophenone, CAS 5736-86-7), the nitro group can undergo enzymatic reduction to form cytotoxic free radicals or reactive intermediates, a property that is absent in the non-nitrated comparator .

Bioreductive Activation Chemical Reactivity Hypoxia-Targeted Therapy

Quantitative Physicochemical Differentiation from Closest Structural Analog

The target compound possesses a distinct molecular weight and topological polar surface area (TPSA) compared to its 4-ethoxy analog. The higher molecular weight (223.22 vs. 209.20) and increased rotatable bond count (4 vs. 3) reflect the larger propoxy chain, which directly impacts molecular flexibility, conformational entropy, and potentially, off-target binding profiles [REFS-1, REFS-2].

Physicochemical Properties Molecular Descriptors QSAR

Validated Application Scenarios for Ethanone, 1-(3-nitro-4-propoxyphenyl)- (CAS 54375-49-4) Based on Evidence


Synthesis of Next-Generation Bromodomain and BET Protein Inhibitors

Ethanone, 1-(3-nitro-4-propoxyphenyl)- is an indispensable intermediate for constructing novel heterocyclic scaffolds targeting bromodomain-containing proteins (e.g., BRD2, BRD4). Its unique substitution pattern, as detailed in patent literature, is essential for achieving the desired binding conformation and potency .

Precursor for Potent and Selective Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors

The compound serves as a critical building block in the synthesis of dichloroacetophenone-based PDK1 inhibitors, a class of molecules shown to enhance the anti-cancer effects of EGFR tyrosine kinase inhibitors in non-small cell lung cancer models [1].

Development of Hypoxia-Activated Prodrugs and Bioreductive Agents

The presence of the 3-nitro group makes this compound a candidate for prodrug strategies that exploit tumor hypoxia. It can be reduced in anaerobic environments to generate cytotoxic species, a mechanism not available to non-nitrated structural analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.